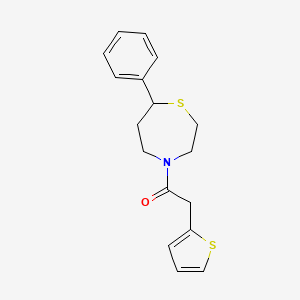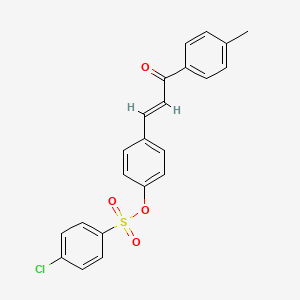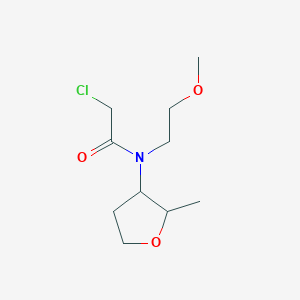
2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, Moclobemide. This compound belongs to the class of drugs known as monoamine oxidase inhibitors (MAOIs) and is used to treat depression and anxiety disorders.
Wirkmechanismus
Moclobemide works by inhibiting the activity of MAO-A, which is responsible for breaking down serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, Moclobemide increases the availability of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce symptoms of depression and anxiety. It has also been shown to increase the levels of endogenous opioids, which can have a pain-relieving effect.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Moclobemide in lab experiments is that it is a selective MAO-A inhibitor, which means that it does not inhibit the activity of MAO-B. This can be useful in experiments where the effects of MAO-A inhibition need to be studied in isolation. One limitation of using Moclobemide in lab experiments is that it has a short half-life, which means that its effects may not be long-lasting.
Zukünftige Richtungen
There are several future directions for the use of Moclobemide in scientific research. One area of interest is the use of Moclobemide in the treatment of neuropathic pain. It has been shown to have a pain-relieving effect, and further research is needed to determine its potential as a treatment for chronic pain. Another area of interest is the use of Moclobemide in the treatment of Parkinson's disease. It has been shown to have a neuroprotective effect, and further research is needed to determine its potential as a treatment for this condition.
In conclusion, Moclobemide is a chemical compound that is widely used in scientific research. It is a selective MAO-A inhibitor that can increase the levels of neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety. While it has several advantages for use in lab experiments, it also has limitations due to its short half-life. There are several future directions for the use of Moclobemide in scientific research, including its potential use in the treatment of neuropathic pain and Parkinson's disease.
Synthesemethoden
The synthesis of Moclobemide involves the reaction of 2-chloroethylamine hydrochloride with 3-hydroxy-2-methyl-4H-pyran-4-one in the presence of sodium hydroxide. The resulting product is then treated with methoxyacetic acid to obtain Moclobemide. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
Moclobemide is widely used in scientific research due to its ability to inhibit the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, Moclobemide increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-8-9(3-5-15-8)12(4-6-14-2)10(13)7-11/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOBODZPKNIBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N(CCOC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)
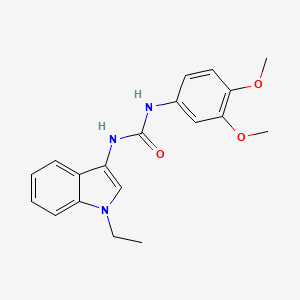
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)

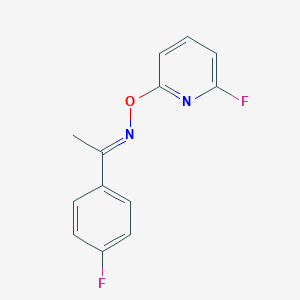

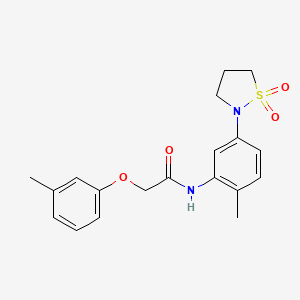
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)
![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)
